

# SHP099 as a tool for cancer immunotherapy studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | SHP099    |           |  |  |  |
| Cat. No.:            | B15612028 | Get Quote |  |  |  |

# SHP099: A Tool for Cancer Immunotherapy Studies

**Application Notes and Protocols** 

### Introduction

SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a crucial role in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[1][2][3] Furthermore, SHP2 is implicated in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway.[1][3][4] By stabilizing SHP2 in an auto-inhibited conformation, SHP099 effectively blocks its catalytic activity, leading to the suppression of cancer cell proliferation and the modulation of the tumor microenvironment.[1] [2] These dual functions on both tumor cells and the immune system make SHP099 a valuable tool for cancer immunotherapy research.

These application notes provide a comprehensive overview of the use of **SHP099** in cancer immunotherapy studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.

### **Data Presentation**



## In Vitro Efficacy of SHP099



| Cell Line | Cancer Type                              | Assay                  | IC50 / EC50              | Notes                                                                       |
|-----------|------------------------------------------|------------------------|--------------------------|-----------------------------------------------------------------------------|
| MV4-11    | Acute Myeloid<br>Leukemia                | Cell Proliferation     | 0.32 μΜ                  | Inhibition of cancer cell growth.[1]                                        |
| TF-1      | Erythroleukemia                          | Cell Proliferation     | 1.73 μΜ                  | Inhibition of cancer cell growth.[1]                                        |
| KYSE-520  | Esophageal<br>Squamous Cell<br>Carcinoma | p-ERK1/2<br>Inhibition | ~240 nM                  | Half-maximal effective concentration for p-ERK1/2 inhibition.[5]            |
| HUVEC     | -                                        | Cell Proliferation     | Dose-dependent reduction | Inhibition of<br>endothelial cell<br>proliferation.[6]                      |
| вмес      | -                                        | Cell Proliferation     | Dose-dependent reduction | Inhibition of mouse bone marrow endothelial cell proliferation.[6]          |
| HDMEC     | -                                        | Cell Proliferation     | Dose-dependent reduction | Inhibition of human dermal microvascular endothelial cell proliferation.[6] |
| 4T1       | Murine Breast<br>Cancer                  | Cell Proliferation     | Dose-dependent reduction | [6]                                                                         |
| LLC1      | Murine Lewis<br>Lung Carcinoma           | Cell Proliferation     | Dose-dependent reduction | [6]                                                                         |
| B16F10    | Murine<br>Melanoma                       | Cell Proliferation     | Minimally<br>affected    | [6]                                                                         |
| RKO       | Colon Carcinoma                          | Cell Proliferation     | Not inhibited            | [6]                                                                         |



MC38 Colon Carcinoma Cell Proliferation Not inhibited [6]

In Vivo Efficacy of SHP099

| III VIVO E            | tricacy of                         | SHP099            | Pouto of                       |                                                                                        |                                                   |
|-----------------------|------------------------------------|-------------------|--------------------------------|----------------------------------------------------------------------------------------|---------------------------------------------------|
| Mouse<br>Model        | Cancer<br>Type                     | SHP099<br>Dosage  | Route of<br>Administrat<br>ion | Therapeutic<br>Effect                                                                  | Combinatio<br>n Therapy                           |
| Xenograft             | Multiple<br>Myeloma<br>(RPMI-8226) | 75 mg/kg<br>daily | Oral                           | Reduced<br>tumor growth<br>and weight.                                                 | Synergizes with Bortezomib.                       |
| Xenograft             | KRAS-<br>amplified<br>GEA (CAT12)  | 50 mg/kg          | Oral                           | Suppressed tumor growth.                                                               | Additive effect with Lapatinib.[7]                |
| Syngeneic<br>(B16F10) | Melanoma                           | 75-100 mg/kg      | Oral                           | Reduces<br>tumor growth.                                                               | -                                                 |
| Syngeneic<br>(CT-26)  | Colon Cancer                       | Not specified     | Intraperitonea<br>I            | Significantly<br>decreased<br>tumor volume<br>and weight.                              | Synergizes<br>with anti-PD-<br>1 antibody.[4]     |
| Syngeneic<br>(MC-38)  | Colon Cancer                       | Not specified     | Not specified                  | Enhanced therapeutic efficacy.                                                         | Synergizes with anti-PD- 1 antibody.[4]           |
| PDX                   | Non-Small<br>Cell Lung<br>Cancer   | Not specified     | Oral                           | Promoted local and abscopal responses, reduced lung metastases, and improved survival. | Combination with radiotherapy and anti-PD- L1.[8] |

# **Signaling Pathways and Experimental Workflows**





SHP2 Signaling Pathway and Inhibition by SHP099

Click to download full resolution via product page

Caption: SHP2 signaling pathway and point of inhibition by SHP099.



Experimental Workflow for Western Blot Analysis



Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis.



# Experimental Protocols Protocol 1: In Vitro Cell Viability Assay (CCK-8/MTT)

Objective: To determine the effect of **SHP099** on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- SHP099 (dissolved in DMSO to create a stock solution)
- 96-well cell culture plates
- CCK-8 or MTT reagent
- Microplate reader

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- SHP099 Treatment: Prepare serial dilutions of SHP099 in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 μL of the SHP099 dilutions. Include a vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[9]
- Viability Assessment:
  - $\circ~$  For CCK-8: Add 10  $\mu L$  of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. [9]



- $\circ$  For MTT: Add 10  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100  $\mu$ L of DMSO to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the SHP099 concentration to determine the IC50 value.

### **Protocol 2: Western Blot Analysis of p-ERK Inhibition**

Objective: To assess the inhibitory effect of **SHP099** on the RAS-ERK signaling pathway by measuring the phosphorylation of ERK.[5][10]

#### Materials:

- Cancer cell lines
- SHP099
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA or Bradford protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-Actin
- · HRP-conjugated secondary antibody



- Enhanced chemiluminescence (ECL) substrate
- Imaging system

- Cell Treatment and Lysis: Seed cells and treat with various concentrations of **SHP099** for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.[5][10]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
- SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes. Load 20-30 μg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.[5]
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.[5]
  - Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.[5]
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[5]
  - Wash the membrane three times with TBST.
- Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
- Stripping and Re-probing: To normalize the data, the membrane can be stripped and reprobed for total ERK and/or a loading control like β-Actin.
- Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK to determine the extent of inhibition.



## **Protocol 3: In Vivo Xenograft Mouse Model Study**

Objective: To evaluate the anti-tumor efficacy of SHP099 in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or nude mice)
- · Cancer cell line for injection
- Matrigel (optional)
- SHP099
- Vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water, or corn oil)
- Calipers for tumor measurement
- Anesthesia

- Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel. Subcutaneously inject 1-5 x 10<sup>6</sup> cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
- SHP099 Formulation and Administration:
  - Prepare the SHP099 formulation fresh daily. For a corn oil-based vehicle, a stock solution in DMSO can be diluted in corn oil.[11]
  - Administer SHP099 (e.g., 50-100 mg/kg) or vehicle to the mice daily via oral gavage.
- Tumor Measurement and Body Weight: Measure tumor dimensions with calipers every 2-3
  days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight
  of the mice as an indicator of toxicity.



- Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry, Western blot).
- Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.

## Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following **SHP099** treatment.

#### Materials:

- Tumor tissue from treated and control mice
- Tumor dissociation kit or enzymes (e.g., collagenase, DNase)
- 70 μm cell strainers
- Red blood cell lysis buffer
- FACS buffer (e.g., PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
- · Live/dead stain
- Flow cytometer

#### Procedure:

• Single-Cell Suspension Preparation:



- Mince the tumor tissue into small pieces.
- Digest the tissue with an enzyme cocktail according to the manufacturer's protocol to obtain a single-cell suspension.
- Filter the suspension through a 70 μm cell strainer.
- Lyse red blood cells if necessary.
- Wash the cells with FACS buffer.
- Staining:
  - Resuspend the cells in FACS buffer and perform a live/dead stain.
  - Block Fc receptors with Fc block.
  - Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 20-30 minutes at 4°C in the dark.
  - For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining,
     then incubate with the intracellular antibody.
  - Wash the cells with FACS buffer.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on live, single cells, then on CD45+ hematopoietic cells, and subsequently identify different immune cell subsets based on their marker expression. Compare the proportions and activation status of immune cells between the SHP099-treated and control groups.

# Protocol 5: Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

Objective: To visualize and quantify the presence and localization of immune cells and other markers within the tumor tissue.



#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor sections
- Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
- Blocking solution (e.g., hydrogen peroxide, serum)
- Primary antibodies (e.g., anti-CD3, anti-CD8, anti-F4/80)
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Microscope

- Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
- Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a serum-based blocking solution.
- Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
- Secondary Antibody and Detection: Wash the sections and incubate with an HRP-conjugated secondary antibody. Apply the DAB substrate to visualize the antibody binding (brown precipitate).
- Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.



- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
- Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify
  the number of positive cells or the stained area using image analysis software. Compare the
  results between the SHP099-treated and control groups.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host—guest interactions in polyelectrolyte multilayer films for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [SHP099 as a tool for cancer immunotherapy studies].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15612028#shp099-as-a-tool-for-cancer-immunotherapy-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com